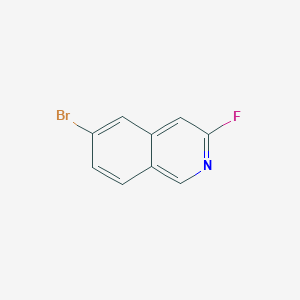

6-Bromo-3-fluoroisoquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIZAXDBPZEAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729331 | |

| Record name | 6-Bromo-3-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891785-30-1 | |

| Record name | 6-Bromo-3-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=891785-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 3 Fluoroisoquinoline and Its Precursors

Strategic Approaches to Isoquinoline (B145761) Core Construction with Halogen Functionalities

The introduction of halogen atoms, such as bromine and fluorine, onto the isoquinoline framework provides crucial handles for subsequent cross-coupling reactions and other transformations, enabling the synthesis of diverse derivatives. The strategic placement of these halogens, as seen in 6-Bromo-3-fluoroisoquinoline, requires careful consideration of the synthetic route to control regioselectivity and ensure compatibility with the desired functional groups.

Classical and Modified Cyclization Reactions for Halogenated Isoquinolines

Traditional methods for isoquinoline synthesis, developed over a century ago, remain relevant in contemporary organic synthesis, often with modifications to improve yields and substrate scope. These reactions typically involve the acid-catalyzed cyclization of appropriately substituted precursors.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgnrochemistry.com

For the synthesis of a 6-bromo-3-fluoro-substituted isoquinoline, the Bischler-Napieralski reaction would necessitate a β-(3-bromo-5-fluorophenyl)ethylamide as the starting material. The success of this cyclization is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups on the benzene (B151609) ring generally facilitates the intramolecular electrophilic aromatic substitution. nrochemistry.com Conversely, the electron-withdrawing nature of both bromine and fluorine atoms can deactivate the aromatic ring, making the cyclization more challenging and often requiring harsher reaction conditions. wikipedia.org

The regioselectivity of the cyclization is another critical aspect. In a meta-substituted phenethylamine precursor, such as one derived from 3-bromo-5-fluorotoluene, the cyclization can theoretically occur at two different positions. Steric hindrance and the electronic influence of the substituents direct the cyclization to the less hindered position, which is para to one of the activating groups.

| Precursor Type | Reagents | Conditions | Product | Notes |

| β-arylethylamide | POCl₃, P₂O₅ | Reflux | 3,4-dihydroisoquinoline | Subsequent oxidation needed for isoquinoline. |

| β-arylethylamide | SnCl₄, BF₃ etherate | Varies | 3,4-dihydroisoquinoline | Alternative Lewis acids. |

| Phenethylcarbamate | Tf₂O, PPA | Varies | 3,4-dihydroisoquinoline | Alternative precursors. |

This table presents generalized conditions for the Bischler-Napieralski reaction and would require optimization for specific halogenated substrates.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals, which are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com For the synthesis of this compound, this would require a 3-bromo-5-fluorobenzaldehyde as a key precursor. The use of strong acids like sulfuric acid is common, although Lewis acids have also been employed. wikipedia.org The yields of the Pomeranz-Fritsch reaction can be variable and are influenced by the substituents on the aromatic ring. organicreactions.org

A significant modification, the Schlittler-Müller modification, utilizes a substituted benzylamine condensed with glyoxal hemiacetal, which can be advantageous for certain substitution patterns. thermofisher.com

The Pictet-Gams synthesis is a variation of the Bischler-Napieralski reaction that starts from a β-hydroxy-β-phenethylamide. This method directly yields the fully aromatized isoquinoline, avoiding a separate oxidation step. The reaction requires a strongly dehydrating Lewis acid, such as phosphoryl chloride or phosphorus pentoxide. researchgate.net The precursor for a 6-bromo-3-fluoro-substituted isoquinoline would be a correspondingly substituted β-hydroxy-β-phenethylamide.

| Reaction | Key Precursors | Reagents | Product |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | H₂SO₄ or Lewis acids | Isoquinoline |

| Schlittler-Müller | Benzylamine, glyoxal hemiacetal | Acid catalyst | C1-substituted isoquinoline |

| Pictet-Gams | β-hydroxy-β-phenethylamide | POCl₃ or P₂O₅ | Isoquinoline |

This table outlines the general precursors and reagents for these classical isoquinoline syntheses.

Modern Transition-Metal Catalyzed Routes to Halogenated Isoquinolines

In recent decades, transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic compounds, offering milder reaction conditions, improved functional group tolerance, and novel bond-forming strategies.

Palladium-catalyzed reactions have been extensively developed for the synthesis of isoquinolines and their derivatives. One common strategy involves the annulation of alkynes with functionalized anilines or benzimines. For instance, the palladium-catalyzed coupling of o-haloarylimines with alkynes can provide a direct route to substituted isoquinolines. The synthesis of a 6-bromo-3-fluoro-substituted isoquinoline via this method would likely start from a precursor such as a 2-iodo-4-bromo-6-fluoroaniline derivative, which could be converted to an imine and then subjected to a palladium-catalyzed annulation with a suitable alkyne.

Another powerful approach is the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes, which has been shown to produce 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. This methodology could potentially be adapted for the synthesis of precursors to this compound.

| Strategy | Key Precursors | Catalyst/Reagents | Product Type |

| Annulation | o-haloarylimine, alkyne | Palladium catalyst | Substituted isoquinoline |

| C-H Activation/Annulation | N-methoxy benzamide, allene | Palladium catalyst, oxidant | 3,4-substituted hydroisoquinolone |

This table summarizes key palladium-catalyzed strategies for the synthesis of isoquinoline derivatives.

Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the synthesis of various nitrogen-containing heterocycles, including isoquinolines and isoquinolones. nih.govrsc.org These reactions often proceed with high efficiency and regioselectivity under relatively mild conditions.

A common approach involves the reaction of benzimines with alkynes, where the imine nitrogen acts as a directing group to facilitate the ortho C-H activation of the benzene ring. For the synthesis of this compound, a benzimine derived from a 3-bromo-5-fluorobenzaldehyde could be reacted with an alkyne in the presence of a rhodium(III) catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and controlling the regioselectivity of the annulation.

Another strategy involves the rhodium(III)-catalyzed annulation of N-aryloxyacetamides with alkynyloxiranes, leading to highly functionalized dihydrobenzofurans that could serve as precursors to isoquinoline structures.

| Strategy | Key Precursors | Catalyst/Reagents | Product Type |

| C-H Activation/Annulation | Benzimine, alkyne | Rhodium(III) catalyst, oxidant | Substituted isoquinoline |

| C-H Activation/Annulation | N-aryloxyacetamide, alkynyloxirane | Rhodium(III) catalyst | Functionalized 2,3-dihydrobenzofuran |

This table highlights key rhodium(III)-catalyzed strategies applicable to the synthesis of isoquinoline scaffolds.

Copper-Catalyzed Processes in Isoquinoline Ring Formation

Copper-catalyzed reactions have become powerful tools for synthesizing isoquinoline derivatives, valued for the low cost and toxicity of copper salts compared to precious metals. researchgate.net These methods often involve annulation or cyclization reactions to construct the heterocyclic ring system.

A notable copper(I)-catalyzed tandem reaction involves the combination of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH3CN). acs.org This process facilitates a three-component [3 + 2 + 1] cyclization and nitrogen atom transfer to produce densely functionalized isoquinolines with high selectivity. acs.org The mechanism is believed to proceed through a Cu(III)-acetylide intermediate, which enables a highly selective 6-endo-dig cyclization. acs.org

Another efficient approach is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. semanticscholar.org This method is environmentally friendly as it can be performed without organic solvents or additives. semanticscholar.org By selecting or protecting the hydroxyl group of the oxime, the reaction can be directed to selectively cleave either the N–O or O–H bond, yielding isoquinolines or isoquinoline N-oxides, respectively. semanticscholar.org

Furthermore, copper catalysis enables cascade reactions for synthesizing a broad range of isoquinoline derivatives. organic-chemistry.org For instance, 2-haloaryloxime acetates can react with active methylene compounds like β-diketones or β-keto esters in a copper-catalyzed cascade to yield functionalized isoquinolines with high chemo- and regioselectivity. organic-chemistry.org

| Copper-Catalyzed Method | Starting Materials | Catalyst System | Key Features |

| Three-Component Cyclization acs.org | 2-bromoaryl ketones, terminal alkynes, CH3CN | Copper(I) | Tandem reaction, N-atom transfer, high selectivity. |

| Intramolecular Cyclization semanticscholar.org | (E)-2-alkynylaryl oxime derivatives | Copper(I) | Performed in water, selective N-O/O-H cleavage. |

| Cascade Reaction organic-chemistry.org | 2-haloaryloxime acetates, active methylene compounds | Copper | High chemo- and regioselectivity. |

Nickel(II)-Catalyzed Cascade Coupling Reactions

Nickel-catalyzed cascade reactions provide an efficient pathway for constructing complex molecular architectures, including the isoquinoline core, by forming multiple chemical bonds in a single operation. researchgate.netrsc.org These reactions are particularly useful for synthesizing polycyclic aromatic frameworks.

One strategy involves a nickel-catalyzed cascade reaction of 2-vinylanilines with gem-dichloroalkenes to produce a variety of substituted quinolines and, in some cases, isoquinoline derivatives from readily available starting materials. researchgate.net Mechanistic studies suggest that multiple pathways may be involved in these transformations. researchgate.net Nickel catalysis is also central to radical-mediated cross-coupling reactions. nih.gov The catalytic cycle can involve the generation of radicals from alkyl halides by nickel(I) species, followed by radical capture by nickel(II) complexes and subsequent reductive elimination to form the final product. nih.gov This approach highlights nickel's ability to facilitate selective radical chemistry. nih.gov

Microwave-assisted, solvent-free nickel-metalloradical catalysis has been developed for the cascade annulation of polysubstituted pyridines, a related N-heterocyclic scaffold. acs.org This methodology demonstrates the potential for nickel to drive dual catalytic cycles, including dehydrogenation and aromatization, through single-electron-transfer pathways, which could be conceptually extended to isoquinoline systems. acs.org

| Nickel-Catalyzed Reaction | Reactants | Catalyst System | Key Outcome |

| Cascade Annulation researchgate.net | 2-vinylanilines, gem-dichloroalkenes | Nickel / IPr ligand | Synthesis of diversely substituted quinolines. |

| Radical Cross-Coupling nih.gov | Alkyl halides, aryl groups | Nickel(I)/Nickel(II) complexes | Formation of C-C bonds via radical intermediates. |

| Mizoroki-Heck/Amination researchgate.net | o-dihaloarenes, cyclic imines | Nickel / N-heterocyclic carbene ligand | Access to indole[2,1-a]isoquinolines. |

Organocatalytic and Metal-Free Synthetic Pathways

To avoid the cost and potential toxicity of transition metals, organocatalytic and metal-free synthetic routes to isoquinolines have been developed. nih.govresearchgate.net These methods employ small organic molecules as catalysts or proceed through thermally or photochemically induced reactions.

N-Heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of the isoquinoline scaffold under mild conditions. nih.gov In one reported pathway, an N-tosylimine reacts with an NHC to generate an aza-Breslow intermediate. This intermediate then reacts with phthalaldehyde to furnish the isoquinoline product after regeneration of the catalyst. nih.gov

Asymmetric organocatalytic reactions have also been established. For example, proline can catalyze the asymmetric α-hydrazination of aldehydes, which serves as a key step in the synthesis of C-1 substituted tetrahydroisoquinoline natural products. nih.gov Furthermore, visible-light-driven organophotoredox catalysis represents another metal-free approach for constructing substituted isoquinolines. nih.gov

Transition-metal-free methods can also be achieved under specific reaction conditions. A reaction between 2-methyl-arylaldehydes and benzonitriles promoted by a combination of LiN(SiMe3)2 and Cs2CO3 provides a straightforward and practical route to 3-aryl isoquinolines. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Halogenated Isoquinoline Scaffolds

The synthesis of specific stereoisomers of isoquinoline alkaloids is of paramount importance, as biological activity is often confined to a single enantiomer. rsc.orgacs.org Asymmetric synthesis aims to produce chiral, non-racemic isoquinoline derivatives, which are valuable as chiral ligands and pharmacologically active agents. nih.govresearchgate.net

Catalytic stereoselective strategies for synthesizing C1-chiral 1,2,3,4-tetrahydroisoquinolines have emerged as alternatives to traditional methods like the Pictet-Spengler reaction. rsc.org These modern approaches often rely on chiral catalysts to control the stereochemical outcome of the ring-forming step. researchgate.net

For instance, an asymmetric catalytic Pictet-Spengler reaction has been developed using an imidodiphosphorimidate (IDPi) as an organocatalyst. This reaction between aldehydes and N-methoxycarbonyl phenethylamines affords tetrahydroisoquinoline derivatives with excellent enantioselectivity, providing key intermediates for natural product synthesis. rsc.org Chiral ligands can also modulate the stereochemical outcome in nickel-catalyzed reactions, such as through the asymmetric protonation of a nickel-enolate intermediate, to achieve stereoselectivity. nih.gov

Targeted Synthesis of this compound

This compound is a halogenated heterocyclic compound utilized as a building block in pharmaceutical research for synthesizing more complex molecules, particularly for neurological and oncological drug discovery. myskinrecipes.com Its structure is designed for further modification to enhance binding affinity to biological targets. myskinrecipes.com While specific, detailed synthetic routes for this exact compound are not extensively documented in publicly available literature, its synthesis can be approached using established methodologies for analogous halogenated isoquinolines.

Multi-Step Synthetic Sequences for Direct Access

Multi-step synthesis provides a reliable, albeit lengthy, route to specifically substituted isoquinolines. The general strategy involves the construction of the isoquinoline core from a substituted phenyl precursor, followed by functional group manipulations.

A representative multi-step synthesis for a related compound, 6-bromo-4-iodoquinoline, starts from 4-bromoaniline. atlantis-press.com The process involves several key transformations:

Condensation: 4-bromoaniline is reacted with meldrum's acid and triethyl orthoformate. atlantis-press.com

Cyclization: The resulting intermediate is cyclized at high temperatures (e.g., 210-250 °C) in a high-boiling solvent like diphenyl ether (Ph2O) to form 6-bromoquinolin-4-ol. atlantis-press.com

Chlorination: The hydroxyl group is converted to a chloro group using a reagent such as phosphorus oxychloride (POCl3). atlantis-press.com

Iodination: Finally, the 4-chloro substituent is replaced with iodine via a substitution reaction with sodium iodide (NaI). atlantis-press.com

A similar multi-step approach could be envisioned for this compound, likely starting from a precursor such as 3-bromo-5-fluorotoluene or a related substituted benzene derivative, followed by the systematic construction and functionalization of the isoquinoline ring.

One-Pot Methodologies for Enhanced Efficiency

While a specific one-pot synthesis for this compound is not described in the surveyed literature, general one-pot methods for related heterocycles have been developed. For example, a facile one-pot synthesis of quinoline-fused quinazolinones has been achieved through a three-component reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a catalyst. nih.gov In this process, both the quinoline (B57606) and quinazolinone rings are formed simultaneously. nih.gov

Conceptually, a one-pot methodology for this compound could involve a palladium-catalyzed coupling of a suitable o-halobenzaldehyde derivative with a terminal acetylene, followed by an in-situ copper-catalyzed cyclization with an ammonia source, telescoping multiple steps into a single, efficient operation. organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including isoquinoline derivatives. organic-chemistry.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. nih.gov

While a direct microwave-assisted synthesis for this compound is not extensively documented, the principles of this technology can be applied to key steps in its synthesis, such as the construction of the isoquinoline core or the introduction of halogen atoms. For instance, microwave irradiation has been successfully employed in the synthesis of various substituted isoquinolines through sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate (B1210297). organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Isoquinoline Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | Often high and prolonged | Rapid heating to target temperature |

| Yield | Variable, often moderate | Generally higher |

| Side Products | More prevalent | Reduced formation |

| Energy Efficiency | Lower | Higher |

This data illustrates the potential advantages of incorporating microwave technology into the synthetic route for this compound and its precursors, offering a more efficient and environmentally benign approach.

Strategic Introduction of Bromine and Fluorine Substituents

The synthesis of this compound necessitates precise control over the regioselectivity of the halogenation steps. The positions of the bromine and fluorine atoms are critical to the final properties of the molecule.

Regioselective Halogenation Techniques

The introduction of bromine and fluorine at specific positions on the isoquinoline ring is governed by the electronic properties of the substrate and the choice of halogenating agent.

Bromination: Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. The regioselectivity is influenced by the directing effects of existing substituents. For an isoquinoline ring, the electron-withdrawing nature of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack. Therefore, bromination typically occurs on the benzene ring. The specific position of bromination can be directed by other substituents present on the benzene portion of the isoquinoline. For instance, the bromination of certain activated tetrahydroisoquinolines has been shown to proceed with high regioselectivity.

Fluorination: The introduction of fluorine often requires more specialized reagents compared to other halogens. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used. The development of new reagents and metal-mediated techniques has enabled the precise introduction of fluorine into complex organic molecules under milder conditions. nih.gov Palladium-catalyzed reactions, for example, have been utilized for the regioselective synthesis of 4-fluoroalkylated isoquinolines. acs.org

Functional Group Interconversions for Halogen Placement

An alternative strategy for the introduction of halogens involves the conversion of other functional groups into bromine or fluorine. This approach can be particularly useful when direct halogenation does not provide the desired regioselectivity.

Common functional group interconversions include:

From Amino Groups: A primary amino group can be converted to a diazonium salt, which can then be displaced by a bromide or fluoride ion in a Sandmeyer or Schiemann reaction, respectively. This method offers excellent regiocontrol as the position of the halogen is determined by the initial position of the amino group.

From Hydroxyl Groups: Hydroxyl groups can be converted into good leaving groups, such as triflates, which can then be displaced by a halide nucleophile. organic-chemistry.org

Halogen Exchange: In some cases, one halogen can be replaced by another. For example, an iodo or bromo substituent can sometimes be converted to a fluoro substituent using a suitable fluoride source.

Table 2: Examples of Functional Group Interconversions for Halogen Introduction

| Initial Functional Group | Target Halogen | Reagents/Reaction |

| Amino (-NH₂) | Bromo (-Br) | NaNO₂, HBr (Sandmeyer) |

| Amino (-NH₂) | Fluoro (-F) | HBF₄, heat (Schiemann) |

| Hydroxyl (-OH) | Bromo (-Br) | PBr₃ or HBr |

| Hydroxyl (-OH) | Fluoro (-F) | DAST or Deoxo-Fluor |

| Bromo (-Br) | Fluoro (-F) | KF, phase-transfer catalyst |

These interconversions provide synthetic flexibility and are crucial for accessing specific isomers of halogenated isoquinolines that may not be obtainable through direct halogenation.

Biocatalytic Approaches to Halogenated Isoquinolines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole microbial systems can facilitate reactions under mild conditions with high regio- and enantioselectivity. While the application of biocatalysis to the synthesis of halogenated isoquinolines is still an emerging field, the principles have been established with other aromatic compounds.

Enzymatic Halogenation using Halogenases

Halogenase enzymes are capable of catalyzing the regioselective halogenation of a wide range of organic substrates. Flavin-dependent halogenases, in particular, have shown great potential for the selective halogenation of electron-rich aromatic compounds. These enzymes utilize a flavin cofactor and a halide salt to generate a reactive halogenating species.

While there are no specific reports on the use of halogenases for the direct synthesis of this compound, research on the engineering of these enzymes is ongoing. By modifying the active site of a halogenase, it may be possible to alter its substrate specificity and regioselectivity to accommodate the isoquinoline scaffold and direct halogenation to the desired positions.

Engineered Microbial Systems for Selective Functionalization

Metabolic engineering of microorganisms, such as E. coli or yeast, provides a platform for the biosynthesis of complex molecules. By introducing and optimizing biosynthetic pathways, it is possible to produce a variety of natural and "new-to-nature" compounds.

This approach could be applied to the synthesis of halogenated isoquinoline precursors. For example, a microbial system could be engineered to produce a substituted phenethylamine, a common precursor for isoquinoline synthesis. Subsequent introduction of halogenase enzymes into this system could then facilitate the regioselective halogenation of this precursor before or after the isoquinoline ring is formed. This strategy, often referred to as synthetic biology, holds promise for the sustainable and selective production of complex halogenated heterocycles.

Reactivity and Reaction Pathways of 6 Bromo 3 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups or heteroatoms. wuxibiology.com In 6-bromo-3-fluoroisoquinoline, the ring nitrogen acts as an activating group, influencing the reactivity of the halogenated positions.

Selective Fluorine Displacement at C3 Position

The fluorine atom at the C3 position of the isoquinoline (B145761) ring is highly activated towards nucleophilic aromatic substitution. This heightened reactivity is due to the position's proximity to the electron-withdrawing ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. youtube.com The high electronegativity of fluorine makes the attached C3 carbon atom significantly electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Furthermore, in many activated aromatic systems, fluoride is an excellent leaving group for SNAr reactions, often showing greater reactivity than chloride, bromide, or iodide. figshare.commasterorganicchemistry.com This trend is because the strength of the carbon-halogen bond has less impact on the reaction rate than the ability of the ring to stabilize the intermediate anion. masterorganicchemistry.com Analogous systems, such as 2,4-dichloroquinazoline, exhibit regioselective substitution where the halogen at the position most activated by the ring nitrogens (C4) is preferentially displaced. nih.gov This principle supports the expectation of selective fluorine displacement at the C3 position of this compound when treated with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).

Bromine Displacement at C6 Position

The bromine atom at the C6 position is significantly less reactive towards nucleophilic aromatic substitution compared to the C3-fluorine. The C6 position is meta to the ring nitrogen, and its electronic influence is considerably weaker at this distance. Electron-withdrawing groups generally activate SNAr reactions most effectively when they are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer intermediate. youtube.com Since the C6 position lacks this ortho/para relationship with the activating nitrogen atom, SNAr reactions at this site are expected to be much slower and require more forcing conditions, such as higher temperatures or the use of very strong nucleophiles.

Differential Reactivity of Halogens in SNAr Processes

The differential electronic activation of the C3 and C6 positions leads to highly selective SNAr reactions on the this compound scaffold. The C3-fluoride is the kinetically favored site for nucleophilic attack, allowing for the selective introduction of various functional groups at this position while leaving the C6-bromide intact. This chemoselectivity is a common feature in polyhalogenated heterocyclic systems. For example, studies on 6-halopurine nucleosides have shown that a 6-fluoro substituent is generally more reactive towards various nucleophiles than 6-chloro, 6-bromo, or 6-iodo substituents. figshare.comresearchgate.net This differential reactivity enables sequential functionalization strategies, where the C3 position is first modified via SNAr, followed by a different type of reaction at the C6 position.

| Position | Halogen | Relative Reactivity in SNAr | Controlling Factors |

|---|---|---|---|

| C3 | Fluorine | High | - Proximity to activating ring nitrogen (ortho-position)

|

| C6 | Bromine | Low | - Remote position relative to ring nitrogen (meta-equivalent)

|

Cross-Coupling Reactions at Halogenated Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. dntb.gov.ua For dihaloarenes like this compound, the difference in reactivity between C-Br and C-F bonds under palladium catalysis provides a clear pathway for selective functionalization.

Suzuki–Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com The reactivity of aryl halides in the initial oxidative addition step of the catalytic cycle typically follows the order: I > Br > OTf >> Cl. tcichemicals.com Aryl fluorides are generally unreactive under standard Suzuki-Miyaura conditions due to the very strong C-F bond.

Consequently, the this compound molecule is expected to undergo highly selective Suzuki-Miyaura coupling at the C6-bromo position. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this site. The reaction is compatible with a broad range of functional groups, making it a robust method for diversification. nih.gov

Heck Coupling for Alkenylation

The Heck reaction (also known as the Mizoroki-Heck reaction) couples an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide is crucial for the initial oxidative addition to the palladium(0) catalyst. nih.gov Aryl bromides are excellent substrates for the Heck reaction, whereas aryl fluorides are typically inert. mdpi.com

Therefore, this compound will selectively undergo Heck coupling at the C6 position. This reaction provides a direct method for introducing alkenyl substituents, further expanding the synthetic utility of this scaffold. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer of the resulting alkene. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF, DME/Water |

| Heck Coupling | Alkene (e.g., acrylates, styrenes) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Toluene |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org In this compound, the bromine atom at the C-6 position serves as the reactive handle for this transformation, enabling the introduction of various alkynyl groups.

The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). wikipedia.org An amine base, such as triethylamine (Et₃N), is used both as a solvent and to neutralize the hydrogen halide byproduct. organic-chemistry.org These reactions are generally carried out under mild, anaerobic conditions at room temperature. wikipedia.org The versatility of this reaction allows for the coupling of a wide range of terminal alkynes, including those with sensitive functional groups. nih.gov

Typical Reaction Conditions for Sonogashira Coupling:

| Component | Role | Example Reagent |

|---|---|---|

| Substrate | Electrophile | This compound |

| Coupling Partner | Nucleophile | Terminal Alkyne (e.g., Phenylacetylene) |

| Catalyst | Pd(0) Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | Cu(I) Source | CuI |

| Base/Solvent | Acid Scavenger | Et₃N, Diisopropylamine |

The resulting 6-alkynyl-3-fluoroisoquinoline derivatives are important intermediates for the synthesis of more complex heterocyclic structures and pharmacologically active molecules.

Buchwald–Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, making it a cornerstone of modern synthetic chemistry. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to 6-amino-3-fluoroisoquinoline derivatives.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered phosphine ligand, like Xantphos or JohnPhos. arkat-usa.org The choice of ligand is crucial for the efficiency of the reaction. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. organic-chemistry.org The reaction is usually performed in an inert solvent like toluene or dioxane under an inert atmosphere. organic-chemistry.org This methodology is noted for its broad substrate scope and functional group tolerance. wikipedia.org

Key Components in Buchwald-Hartwig Amination:

| Component | Function | Common Examples |

|---|---|---|

| Palladium Precatalyst | Catalyst Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes Catalyst | Xantphos, JohnPhos, BINAP wikipedia.org |

| Base | Activates Amine | NaOtBu, Cs₂CO₃ |

| Amine | Nucleophile | Primary/Secondary Amines, Anilines |

The ability to introduce diverse amino functionalities at the C-6 position makes this reaction highly valuable for generating libraries of compounds for drug discovery. arkat-usa.org

Stille and Kumada Cross-Coupling Methodologies

Stille Coupling: The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. acs.org The C-6 bromine atom of this compound is susceptible to this reaction, allowing for the introduction of various alkyl, vinyl, or aryl groups. A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. nih.gov The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like toluene or DMF. researchgate.netacs.org In some cases, additives like copper(I) iodide can accelerate the reaction. researchgate.net

Kumada Coupling: The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org This reaction can be catalyzed by either nickel or palladium complexes to couple aryl halides with alkyl, vinyl, or aryl Grignard reagents. wikipedia.orgnrochemistry.com The reaction of this compound with a Grignard reagent in the presence of a catalyst like NiCl₂(dppp) or a palladium-phosphine complex would yield the corresponding 6-substituted product. A limitation of this method is the high reactivity of Grignard reagents, which restricts the tolerance of certain functional groups. organic-chemistry.orgnrochemistry.com The reactions are typically conducted in ethereal solvents like THF or diethyl ether. wikipedia.org

Comparison of Stille and Kumada Coupling for this compound:

| Feature | Stille Coupling | Kumada Coupling |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Nickel or Palladium (e.g., NiCl₂(dppp)) wikipedia.org |

| Nucleophile | Organostannane (R-SnBu₃) | Grignard Reagent (R-MgBr) wikipedia.org |

| Key Advantage | High functional group tolerance | High reactivity, readily available reagents |

| Key Disadvantage | Toxicity of tin byproducts | Low tolerance for sensitive functional groups organic-chemistry.org |

| Typical Solvent | Toluene, DMF researchgate.net | THF, Diethyl Ether wikipedia.org |

Electrophilic and Radical Reactions

Electrophilic Reactions: Electrophilic aromatic substitution (EAS) on the isoquinoline scaffold is generally challenging due to the electron-deficient nature of the pyridine (B92270) ring. shahucollegelatur.org.in However, the benzene (B151609) portion of the molecule is more susceptible to substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents. Halogens, like bromine and fluorine, are deactivating but act as ortho, para-directors. libretexts.orgpressbooks.pub In this compound, the C-6 bromo group would direct incoming electrophiles to the C-5 and C-7 positions, while the fused pyridine ring strongly deactivates the C-4 and C-5 positions. Therefore, electrophilic attack, such as nitration (using HNO₃/H₂SO₄), is most likely to occur at the C-5 or C-7 positions, with the precise outcome depending on steric hindrance and the specific reaction conditions. shahucollegelatur.org.inlibretexts.org

Directing Effects on Electrophilic Substitution:

| Position | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C-4 | Deactivated by pyridine ring nitrogen | Low |

| C-5 | ortho to Bromo (directing), Deactivated by pyridine ring | Possible site of attack |

| C-7 | para to Fluoro (directing), ortho to Bromo (directing) | Possible site of attack |

Radical Reactions: The isoquinoline core is generally unreactive towards common radical substitution reactions under standard conditions. Radical reactions typically require high energy input (heat or light) or specific radical initiators. While direct radical substitution on the aromatic core is uncommon, reactions like the Minisci reaction, which involves the attack of nucleophilic radicals on protonated heteroaromatics, can achieve functionalization, typically at the C-1 position. iust.ac.ir However, the application of such reactions to this compound is not widely documented and would likely face challenges regarding regioselectivity.

Reduction and Oxidation Reactions of the Isoquinoline Core

Reduction: The isoquinoline nucleus can be selectively reduced depending on the reaction conditions. Catalytic hydrogenation is a common method for this transformation. youtube.com When performed in an acidic medium, such as acetic acid, the pyridine ring is preferentially reduced, yielding 6-bromo-3-fluoro-1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in Conversely, hydrogenation in a strong acid can lead to the reduction of the benzene ring. iust.ac.ir More powerful reducing agents or harsher conditions can lead to the complete saturation of both rings to form a decahydroisoquinoline derivative.

Oxidation: The nitrogen atom of the isoquinoline ring is susceptible to oxidation, typically forming an N-oxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). guidechem.com The oxidation of this compound would yield this compound N-oxide. The resulting N-oxide is a versatile intermediate, as the N-oxide group can activate the heterocyclic ring for further nucleophilic substitution or rearrangement reactions. guidechem.comacs.org While the isoquinoline ring is generally resistant to oxidative cleavage, harsh conditions with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the degradation of the molecule. shahucollegelatur.org.inpharmaguideline.com

Chelation and Coordination Chemistry in Ligand Design

The isoquinoline scaffold is a prominent feature in ligand design due to the presence of the nitrogen atom, which possesses a lone pair of electrons available for coordination to metal centers. This allows isoquinoline and its derivatives to act as N-donor ligands in the formation of transition metal complexes.

This compound can function as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The electronic properties of the isoquinoline ring, and thus its coordinating ability, are modulated by the bromo and fluoro substituents. Both fluorine and bromine are electron-withdrawing groups, which decrease the electron density on the nitrogen atom. This reduction in basicity can weaken its coordination to a metal compared to unsubstituted isoquinoline.

Furthermore, the bromine atom at the C-6 position offers a potential secondary binding site or a reactive center for further modification within a metal complex. For instance, a complex could be formed via nitrogen coordination, followed by a subsequent cross-coupling reaction at the C-6 bromo position. This dual functionality makes this compound a potentially useful building block for constructing more complex, multifunctional ligands or metallo-organic frameworks.

Impact of Halogen Substituents on Ligand Properties and Coordination

The coordination chemistry of isoquinoline and its derivatives is fundamentally governed by the Lewis basicity of the endocyclic nitrogen atom, which acts as the primary donor site for metal ions. In this compound, the presence of two different halogen substituents at positions 3 and 6 introduces significant electronic and steric modifications to the parent isoquinoline framework. These modifications, in turn, profoundly influence its properties as a ligand and its behavior in forming coordination complexes.

The primary impact of the fluorine and bromine substituents stems from their strong electronegativity and their capacity for both inductive and resonance effects. These electronic influences alter the electron density on the nitrogen donor atom, thereby modulating the strength and stability of the metal-ligand bond.

Electronic Effects of Halogen Substituents

Halogens generally exert a net electron-withdrawing effect on aromatic rings. This is a combination of a strong, distance-dependent inductive effect (-I) and a weaker, position-dependent resonance effect (+M or +R).

Inductive Effect (-I): Both fluorine and bromine are highly electronegative and pull electron density away from the aromatic system through the sigma bonds. The fluorine atom at the C3 position, being in close proximity to the nitrogen atom at N2, exerts a particularly potent negative inductive effect. This significantly reduces the electron density on the nitrogen, making it a weaker Lewis base and thus a poorer electron donor to a metal center. The bromine atom at C6 also contributes an inductive pull, though its effect on the N2 atom is attenuated by its greater distance.

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, partially opposing the inductive effect. However, for halogens, the inductive effect is dominant. The bromine atom at C6 can participate in resonance, but this has a minimal effect on the electron density at the N2 position compared to the powerful inductive withdrawals.

The cumulative result of these effects is a significant decrease in the electron-donating ability of the this compound ligand compared to unsubstituted isoquinoline. Consequently, it is expected to form weaker coordination bonds with metal centers, leading to metal complexes with lower thermodynamic stability.

| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Primary Electronic Effect | Strong -I | Strong -I, Weak +M |

| Van der Waals Radius (Å) | 1.47 | 1.85 |

| Position on Isoquinoline Ring | 3 | 6 |

Impact on Coordination and Complex Stability

The reduced Lewis basicity of the nitrogen atom in this compound has direct consequences for its coordination behavior.

Ligand Field Strength: As a weaker σ-donor, this compound would be classified as a weaker field ligand compared to isoquinoline. In coordination complexes with transition metals, this would result in a smaller ligand field splitting energy (Δ). This can, in turn, influence the electronic and magnetic properties of the complex, potentially favoring high-spin configurations in metals where spin-crossover is possible.

Metal-Ligand Bond Length: The weaker dative bond formed between the electron-deficient nitrogen and a metal cation would likely result in a longer metal-nitrogen (M-N) bond length compared to analogous complexes with unsubstituted isoquinoline. This elongation is a direct structural indicator of a weaker interaction.

Secondary Interactions (Halogen Bonding): Beyond direct coordination via the nitrogen atom, the bromine substituent introduces the possibility of secondary interactions. The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor. etamu.edu In the solid state, this could lead to intermolecular or intramolecular interactions with other Lewis basic sites (e.g., counter-ions, solvent molecules, or other ligands), influencing the crystal packing and supramolecular assembly of the coordination complex. rsc.org

Steric Considerations

Steric hindrance can play a crucial role in the formation and geometry of coordination complexes. In this compound, the substituents are positioned away from the immediate coordination environment of the nitrogen atom.

The fluorine atom at C3 is relatively small and does not present significant steric bulk.

The bromine atom at C6 is larger but is located on the benzo- part of the ring, distant from the N2 donor atom. Therefore, it is not expected to sterically interfere with the binding of the ligand to a metal center or with the arrangement of other ligands in the coordination sphere.

This lack of significant steric hindrance near the coordination site means that the electronic effects of the halogen substituents are the dominant factor in determining the ligand's coordination properties.

| Property | Unsubstituted Isoquinoline | This compound | Primary Reason for Change |

|---|---|---|---|

| Lewis Basicity of N2 Atom | Moderate | Significantly Reduced | Strong -I effect from F at C3 and Br at C6. |

| Ligand Field Strength | Moderate | Weaker | Reduced σ-donor capability of the nitrogen atom. |

| Expected M-N Bond Strength | Standard | Weaker | Lower electron density on the nitrogen donor. |

| Steric Hindrance at N2 | Low | Low | Substituents are remote from the coordination site. |

| Potential for Halogen Bonding | None | Yes (via Bromine) | Presence of a C-Br bond capable of forming a σ-hole. |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Bromo-3-fluoroisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, sometimes supplemented with advanced 2D techniques, is essential for an unambiguous structural assignment.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and coupling interactions of protons within a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons of the isoquinoline (B145761) ring system give rise to a series of signals with specific chemical shifts and coupling patterns.

Research findings from the analysis of this compound have provided the following ¹H NMR data, recorded on a 400 MHz spectrometer in methanol-d4: a singlet at 8.79 ppm, a singlet at 8.10 ppm, and a doublet at 7.99 ppm with a coupling constant (J) of 8.9 Hz. These signals correspond to the protons on the isoquinoline core, and their specific shifts and multiplicities are dictated by the electron-withdrawing effects of the bromine and fluorine substituents and the nitrogen atom in the ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.79 | s | N/A | Aromatic Protons |

| 8.10 | s | N/A | |

| 7.99 | d | 8.9 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

While ¹H NMR reveals information about the protons, Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and electronic environment. The presence of the electronegative fluorine and bromine atoms significantly influences the chemical shifts of the directly attached and adjacent carbon atoms. Detailed analysis of the ¹³C NMR spectrum allows for the complete assignment of all carbon atoms in the isoquinoline ring system.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Atom Analysis

Given the presence of a fluorine atom in this compound, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a critical analytical technique. ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly dependent on its electronic surroundings, making it a powerful tool for confirming the successful incorporation of fluorine into the molecular structure and for detecting any potential isomeric impurities.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

In cases of complex or ambiguous spectra, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. These experiments provide through-bond and through-space correlations between different nuclei, respectively. For this compound, these techniques can be used to definitively assign the proton and carbon signals and to confirm the regiochemistry of the bromine and fluorine substituents on the isoquinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for the characterization of new chemical entities. Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₉H₅BrFN, by matching the experimentally measured accurate mass with the theoretically calculated mass. This serves as a definitive confirmation of the compound's identity.

LC-MS Coupling for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS serves as a definitive method for confirming the molecular identity and assessing the purity of a sample. The liquid chromatography stage separates the target compound from any impurities or byproducts, after which the mass spectrometer provides a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the eluting compounds.

For this compound (C₉H₅BrFN), the expected molecular weight is approximately 226.05 g/mol . An LC-MS analysis would aim to detect the protonated molecule [M+H]⁺ at an m/z corresponding to this value, confirming the presence and identity of the compound. While specific studies detailing the LC-MS analysis of this compound are not prevalent, the methodology is standard for analogous halogenated quinoline (B57606) and isoquinoline structures. For instance, the analysis of related compounds like 8-Bromo-2-chloro-6-fluoroquinoline confirms its structure and purity via LCMS chemscene.com. Similarly, a detailed LC-MS/MS method developed for the quantification of 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14) highlights the utility of this technique, employing specific transitions to ensure high selectivity and sensitivity nih.gov.

| Parameter | Typical Specification |

|---|---|

| LC System | UHPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Selected Ion Monitoring (SIM) for [M+H]⁺ or Multiple Reaction Monitoring (MRM) for MS/MS |

| Expected m/z for C₉H₅BrFN | ~227 (for [M+H]⁺) |

Chromatographic Techniques for Purification and Purity Assessment

Silica (B1680970) Gel Flash Chromatography

Following chemical synthesis, the crude product containing this compound typically undergoes purification to remove unreacted starting materials, reagents, and byproducts. Silica gel flash chromatography is the most common and effective method for this purpose on a preparative scale researchgate.net. This technique separates compounds based on their polarity. The crude mixture is loaded onto a column packed with silica gel (the stationary phase), and a solvent or mixture of solvents (the mobile phase) is passed through the column under pressure rochester.edu.

The choice of solvent system is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). For compounds of intermediate polarity like many isoquinoline derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate (B1210297) researchgate.net. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are eluted from the column in order of increasing polarity, allowing for the collection of pure fractions of the target compound.

| Step | Description |

|---|---|

| 1. Solvent System Selection | Identify a suitable mobile phase (e.g., petroleum ether/ethyl acetate) using TLC to achieve good separation. |

| 2. Column Packing | A column is packed with silica gel, typically as a slurry in the non-polar component of the mobile phase rochester.edu. |

| 3. Sample Loading | The crude product is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel bed. |

| 4. Elution | The mobile phase is passed through the column, and fractions are collected sequentially. |

| 5. Analysis | Collected fractions are analyzed (e.g., by TLC) to identify those containing the pure product. |

| 6. Concentration | Pure fractions are combined and the solvent is removed under reduced pressure to yield the purified compound. |

High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. It operates on the same principles as flash chromatography but utilizes much smaller stationary phase particles and higher pressures, leading to significantly higher resolution and sensitivity. An HPLC analysis can precisely determine the purity of a this compound sample by separating it from even trace-level impurities.

The output from an HPLC system is a chromatogram, which plots the detector response against retention time. The area under the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity, often expressed as a percentage. A typical setup for a bromo-compound might involve a reversed-phase column and a mobile phase of acetonitrile and water sielc.com.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that enhances the capabilities of HPLC. By using columns packed with even smaller particles (typically sub-2 µm), UPLC systems can achieve faster separations, greater resolution, and improved sensitivity compared to traditional HPLC. This methodology is particularly valuable in high-throughput analysis and for resolving complex mixtures. The application of a UPLC system was noted in the analysis of the related compound CLBQ14, where it enabled rapid and efficient chromatographic separation nih.gov. For this compound, UPLC would offer a more rapid and precise method for final purity verification.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed empirical formula. For this compound, this method serves as a final validation of its elemental composition.

The empirical formula for this compound is C₉H₅BrFN. An elemental analysis of a pure sample should yield experimental values that are in close agreement (typically within ±0.4%) with the theoretical percentages, thereby confirming the empirical formula and supporting the structural characterization obtained from spectroscopic methods.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 47.83% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.23% |

| Bromine | Br | 79.904 | 1 | 79.904 | 35.35% |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.40% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.20% |

| Total | 226.048 | 100.00% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic compounds. DFT calculations can determine various electronic properties that are crucial for understanding a molecule's reactivity and stability. nih.govresearchgate.net

Key electronic parameters derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For halogenated aromatic systems, the type and position of the halogen atoms significantly influence the energies and distributions of these orbitals. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 6-bromo-3-fluoroisoquinoline, the nitrogen atom is expected to be an electron-rich site, while the regions around the hydrogen atoms and the σ-holes associated with the halogen atoms can be electron-deficient. nih.govnih.gov

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated from HOMO and LUMO energies, providing quantitative measures of reactivity. nih.gov

The table below presents hypothetical DFT-calculated electronic properties for this compound, based on typical values observed for similar halogenated N-heterocycles.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment (μ) | 2.5 D | Measure of the molecule's overall polarity |

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For bicyclic aromatic heterocycles like isoquinoline (B145761), the core ring structure is largely planar and rigid. mdpi.com Therefore, conformational analysis focuses on minor deviations from planarity and the orientation of substituents, rather than the large-scale conformational changes seen in flexible acyclic or saturated cyclic molecules.

The isoquinoline ring system itself is inherently planar due to its aromatic nature. Theoretical calculations for related bicyclic systems confirm that planar or near-planar geometries are the most energetically favorable. mdpi.com For this compound, the primary conformer is expected to be planar. Computational studies would confirm this planarity by optimizing the molecular geometry to find the lowest energy state and performing a frequency calculation to ensure it represents a true energy minimum. While alternative, non-planar conformers are theoretically possible, they would likely be high-energy transition states or unstable intermediates rather than stable structures. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental data or to assign spectral features. nih.govresearchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental results is a powerful method for structural verification. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C=N bend). The excellent agreement often found between calculated and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands. researchgate.netresearchgate.net

Below is an illustrative table comparing hypothetical experimental and DFT-calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Hypothetical Experimental Frequency (cm-1) | Hypothetical Calculated Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3080 | 3085 |

| C=N Stretch | 1620 | 1625 |

| Aromatic C=C Stretch | 1580 | 1583 |

| C-F Stretch | 1250 | 1258 |

| C-Br Stretch | 670 | 675 |

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediate structures, and the energies of transition states. researchgate.net

Theoretical studies can map the entire potential energy surface of a reaction, such as those involved in the synthesis of isoquinolines (e.g., Bischler-Napieralski or Pictet-Spengler reactions). pharmaguideline.comacs.orgyoutube.com This involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State (TS) Searching: Algorithms are used to locate the highest energy point along the lowest energy reaction path—the transition state. The structure of the TS provides insight into the geometry of the molecule as bonds are being broken and formed.

Frequency Analysis: A frequency calculation is performed on the TS structure. A valid transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it correctly connects the desired reactants and products.

The presence and position of the bromine and fluorine atoms on the isoquinoline ring have profound electronic and steric effects on the molecule's reactivity. chemrxiv.org

Electronic Effects: Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic system towards electrophilic substitution. Conversely, as halogens, they possess lone pairs of electrons that can be donated into the aromatic π-system through a mesomeric or resonance effect (+M). mdpi.com

The fluorine atom at the 3-position is on the pyridine (B92270) ring. Its strong -I effect will significantly decrease the nucleophilicity of the ring nitrogen and deactivate this ring towards electrophilic attack.

The bromine atom at the 6-position is on the benzene (B151609) ring. Its -I effect will likewise deactivate this ring, but its +M effect will direct incoming electrophiles to the ortho and para positions (positions 5 and 7). Theoretical calculations, such as analysis of charge distribution and FMOs, can quantify these effects and predict the most likely sites for electrophilic, nucleophilic, or radical attack.

Steric Effects: The steric bulk of substituents can influence reactivity by hindering the approach of a reagent to a particular site. Bromine is significantly larger than fluorine and hydrogen. The bromine atom at the 6-position will sterically hinder attack at the adjacent 5- and 7-positions to some extent. Computational models can quantify this steric hindrance by calculating the steric energy of reaction intermediates or by using descriptors such as steric maps. nih.govmdpi.com

Molecular Modeling and Simulation

Computational chemistry provides powerful tools for investigating the properties and potential biological activities of molecules at an atomic level. For a compound such as this compound, molecular modeling and simulation techniques can offer significant insights into its behavior, interactions with biological targets, and conformational dynamics. These theoretical investigations are crucial in modern drug discovery and materials science, allowing for the rational design of molecules with desired properties and the interpretation of experimental results. By simulating molecular interactions and movements, researchers can predict how a compound might function as a therapeutic agent or as a building block for novel materials, guiding further experimental work.

Ligand-Protein Docking for Biological Target Interactions

Ligand-protein docking is a computational method used to predict the preferred orientation of a small molecule (the ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This technique is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a compound within a protein's active site. researchgate.netannualreviews.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding pocket and then using a scoring function to rank them based on their energetic favorability. nih.gov

A thorough review of the scientific literature indicates that specific ligand-protein docking studies for this compound have not been published. However, the methodology for such an investigation would involve several key steps. First, a three-dimensional structure of a relevant protein target would be obtained, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling. The structure of this compound would then be prepared by assigning correct atom types and charges. Using docking software, the compound would be placed into the defined binding site of the protein, and an algorithm would explore various binding poses. nih.gov

The output of a docking simulation provides valuable data, including the binding energy or docking score, which estimates the binding affinity. It also reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, a hypothetical docking study of this compound could identify key amino acid residues in a target protein that form hydrogen bonds with the isoquinoline nitrogen or interact with the fluorine and bromine atoms. This information is critical for understanding the compound's potential mechanism of action and for designing more potent derivatives.

Illustrative Data for a Hypothetical Docking Study of this compound

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Protein Kinase A | Val57, Leu173 | Hydrophobic | |

| Estrogen Receptor Alpha | -7.9 | Arg394, Glu353 | Hydrogen Bond |

| Estrogen Receptor Alpha | Leu387, Phe404 | Hydrophobic |

Note: The data presented in this table is purely illustrative to demonstrate how results from a ligand-protein docking study would be displayed. It is not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion, allowing researchers to study how molecules change their shape and conformation. nih.govacs.org This is particularly important for understanding the flexibility of a ligand and its target protein, which is often not fully captured by static docking methods. mdpi.com

As with docking studies, specific molecular dynamics simulation research focused on this compound is not available in the current body of scientific literature. A typical MD simulation study for this compound would begin with a starting structure, often the best-scoring pose from a docking experiment, placed within a simulated physiological environment (e.g., a box of water molecules and ions). frontiersin.org The simulation would then proceed for a set period, typically nanoseconds to microseconds, tracking the position and velocity of every atom at each time step.

The analysis of an MD trajectory can reveal important information about the stability of the ligand-protein complex and the conformational landscape of the ligand. calcus.cloud Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the system over the simulation time. A stable RMSD for the ligand suggests it remains securely in the binding pocket. frontiersin.org The Root Mean Square Fluctuation (RMSF) of individual atoms or residues can highlight flexible regions of the molecule or protein. ajms.iq Furthermore, MD simulations can be used to explore the different shapes (conformations) the molecule can adopt, which is crucial for understanding its ability to bind to various targets or adapt to changes in the binding site. nih.gov

Illustrative Data for a Hypothetical MD Simulation of this compound

| Simulation System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Findings |

|---|---|---|---|

| This compound in Water | 100 | 1.2 ± 0.3 | Compound exhibits moderate conformational flexibility in an aqueous environment. |

| This compound bound to Protein Kinase A | 200 | 0.8 ± 0.2 | The ligand remains stably bound in the active site throughout the simulation. |

Note: The data presented in this table is purely illustrative to demonstrate how results from a molecular dynamics simulation study would be presented. It is not based on actual experimental or computational results for this compound.

Applications and Structure Activity/property Relationships Sar/spr

Medicinal Chemistry and Drug Discovery Research

The isoquinoline (B145761) framework is a key structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its utility in drug development. nih.gov The specific compound, 6-Bromo-3-fluoroisoquinoline, serves as a valuable starting point for creating a diverse range of derivatives for pharmacological investigation. Its substituted isoquinoline core acts as a versatile scaffold, allowing for systematic modifications to explore and optimize interactions with various biological targets.

Architecturally intriguing isoquinoline scaffolds are considered privileged structures in medicinal chemistry, acting as fundamental templates for drug discovery. nih.gov Privileged structures are molecular frameworks that can bind to multiple, distinct biological targets, making them highly efficient starting points for developing new therapeutic agents. mdpi.com The isoquinoline core is found in a wide array of natural alkaloids and synthetic molecules that exhibit significant pharmacological activities, including anticancer and antimicrobial properties. nih.gov

The this compound molecule is a strategic building block for creating novel bioactive compounds. The bromine atom at the 6-position and the fluorine atom at the 3-position provide specific electronic and steric properties, and also serve as chemical handles for further synthetic modifications. This allows medicinal chemists to systematically alter the structure to probe structure-activity relationships (SAR) and develop derivatives with enhanced potency and selectivity for specific biological targets. vulcanchem.com